molecular formula C10H9FO3 B8804673 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid

3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B8804673
M. Wt: 196.17 g/mol
InChI Key: VKZYEBQHWQTZKA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Perkin reaction, where benzaldehyde derivatives react with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The choice of method depends on factors such as yield, cost, and environmental impact. The Perkin reaction and Heck reaction are both scalable and can be optimized for industrial applications .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can inhibit enzymes involved in metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

VKZYEBQHWQTZKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-anisaldehyde (1.5 g) and malonic acid (2.08 g) in 5 ml pyridine was warmed until clear solution was obtained. To this mixture piperidine (0.4 ml) was added and then the content of the flask was heated at 80° C. for one (1) hour. It was further refluxed for 3 hours. At the end of this period the mixture was poured into 50 ml of cold water. It was then acidified by adding 5 ml of concentrated hydrochloric acid. Upon addition of acid, the solid separated, which was filtered and washed with cold water. The material was dried. Yield=1.7 g. The crude material was crystallized from a mixture of tetrahydrofuran and water. m.p. 227°-230° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-fluoro-anisaldehyde (1.5g) and malonic acid (2.08g) in 5 ml pyridine was warmed until clear solution was obtained. To this mixture piperidine (0.4ml) was added and then the content of the flask was heated at 80° C. for 1 hour. It was further refluxed for 3 hours. At the end of this period the mixture was poured into 50ml of cold water. It was then acidified by adding 5ml of concentrated hydrochloric acid. Upon addition of acid, the solid separated, which was filtered and washed with cold water. The material was dried. Yield 1.7 g. The crude material was crystallized from a mixture of tetrahydrofuran and water. m.p. 227°-230° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3 h) between 3-fluoro-4-methoxybenzaldehyde (6.080 g; 39.445 mmol) and malonic acid (7.798 g; 74.946 mmol) gave the product 3-(3-fluoro-4-methoxy-phenyl)-acrylic acid as a colorless solid (7.530 g; 97%). LC-MS: tR=0.86 min.; [M+H]+: no ionisation.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
7.798 g
Type
reactant
Reaction Step One

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